![molecular formula C16H22BrNO2 B2619639 Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate CAS No. 1203683-54-8](/img/structure/B2619639.png)
Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1203683-54-8 . It has a molecular weight of 340.26 . The compound is typically stored at 2-8°C and is in liquid form .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate is 1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-6-7-12(11-18)13-8-4-5-9-14(13)17/h4-5,8-9,12H,6-7,10-11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 340.26 . The compound should be stored at 2-8°C .Scientific Research Applications
- Niraparib Intermediate : Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of Niraparib, an oral poly (ADP-ribose) polymerase (PARP) inhibitor. Niraparib has shown efficacy in treating BRCA-1 and -2 mutant tumors .
- Diverse Derivatives : Piperazine derivatives, including tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate, are valuable building blocks for synthesizing various organic compounds. Researchers have used these derivatives to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Precursor to Natural Products : Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate can serve as a precursor to biologically active natural products. For instance, it may contribute to the synthesis of compounds like Indiacen A and Indiacen B, which exhibit interesting biological properties .
Medicinal Chemistry and Drug Development
Building Block for Organic Synthesis
Biological Activity Studies
Mechanism of Action
As an intermediate of Niraparib, Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate likely contributes to the mechanism of action of this PARP inhibitor . PARP inhibitors work by blocking the action of PARP, an enzyme involved in DNA repair. This leads to an accumulation of DNA damage in the cells, which can result in cell death, particularly in cells that are already deficient in certain DNA repair mechanisms, such as those with BRCA mutations .
properties
IUPAC Name |
tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-6-7-12(11-18)13-8-4-5-9-14(13)17/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRBRONTRUBWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-bromophenyl)piperidine-1-carboxylate |
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